N-(4-methoxybenzyl)pyridazin-3-amine

Solid-state characterization Polymorph screening Crystallography

N-(4-Methoxybenzyl)pyridazin-3-amine (CAS 1247564-41-5) is a synthetic heterocyclic small molecule with the molecular formula C12H13N3O and a molecular weight of 215.25 g·mol⁻¹. It comprises a pyridazine core (a six-membered 1,2-diazine ring) N-substituted at the 3-position with a 4-methoxybenzyl group via a secondary amine linkage.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7866285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)pyridazin-3-amine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NN=CC=C2
InChIInChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15)
InChIKeySYGBTJVMKCBAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)pyridazin-3-amine (CAS 1247564-41-5): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


N-(4-Methoxybenzyl)pyridazin-3-amine (CAS 1247564-41-5) is a synthetic heterocyclic small molecule with the molecular formula C12H13N3O and a molecular weight of 215.25 g·mol⁻¹ . It comprises a pyridazine core (a six-membered 1,2-diazine ring) N-substituted at the 3-position with a 4-methoxybenzyl group via a secondary amine linkage . The compound is commercially available at ≥98% purity from multiple research-chemical suppliers and is supplied as a solid stored at 2–8 °C under sealed, moisture-free conditions [1]. Its single-crystal X-ray structure has been fully determined (CCDC deposition number 1848646), revealing a rare Z′ = 4 crystallographic arrangement [2]. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with broad reported activities across anticancer, anti-inflammatory, and antimicrobial therapeutic areas [3][4].

Why N-(4-Methoxybenzyl)pyridazin-3-amine Cannot Be Casually Interchanged with Other Pyridazin-3-amine Derivatives


Within the pyridazin-3-amine chemotype, small structural perturbations produce disproportionately large changes in physicochemical and biological properties. The N-benzyl substitution pattern is a critical determinant of lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which govern target binding, metabolic stability, and assay compatibility [1]. For example, the parent pyridazin-3-amine scaffold (XLogP ≈ 0.1) is substantially more polar than the 4-methoxybenzyl-substituted derivative (XLogP = 1.6), while the 6-chloro congener (XLogP = 2.6) is yet more lipophilic — a difference of over 2.5 log units across just three analogs [2]. The 4-methoxybenzyl group introduces a specific electron-donating substituent (Hammett σₚ = −0.27 for OCH₃) that modulates the electron density of the pyridazine ring through the benzylic amine linker, an effect that is absent in the unsubstituted benzyl or 6-aryl analogs [3]. Furthermore, the compound's rare Z′ = 4 crystal structure indicates a complex solid-state packing arrangement with four crystallographically independent molecules in the asymmetric unit, a feature with direct implications for polymorph screening, formulation development, and analytical reference standard qualification [4]. These multidimensional differences mean that substituting this compound with a structurally related analog — even one sharing the C12H13N3O formula, such as the positional isomer 6-(3-methoxybenzyl)pyridazin-3-amine — risks altering binding mode, solubility profile, and crystallinity in ways that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)pyridazin-3-amine vs. Closest Analogs


Rare Z′ = 4 Crystal Structure: A Definitive Crystallographic Differentiator vs. Typical Organic Small Molecules

N-(4-Methoxybenzyl)pyridazin-3-amine crystallizes with Z′ = 4 (four crystallographically independent molecules in the asymmetric unit) in the triclinic space group P1̄ [1]. This is an exceptionally rare feature: surveys of the Cambridge Structural Database (CSD) indicate that Z′ > 1 structures account for only approximately 11% of all organic crystal structures, and Z′ = 4 structures constitute well under 0.5% of deposited entries [2][3]. The closest analog with published crystallographic data, 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, has no reported single-crystal structure in the CSD as of this analysis. The crystallographic quality metrics for the target compound are excellent: Rgt(F) = 0.0425, wRref(F²) = 0.1239, data completeness > 99% to θmax = 67.1°, and a low Rint of 0.022, indicating a high-precision structural determination suitable for use as an analytical reference [1].

Solid-state characterization Polymorph screening Crystallography Reference standard qualification

XLogP Differentiation of 1.6 vs. Parent Scaffold (XLogP ≈ 0.1) and 6-Chloro Analog (XLogP 2.6): Quantitative Lipophilicity Profiling Across Three Pyridazin-3-amine Chemotypes

The computed lipophilicity (XLogP) of N-(4-methoxybenzyl)pyridazin-3-amine is 1.6, placing it in an intermediate position between the highly polar parent scaffold pyridazin-3-amine (XLogP ≈ 0.1) and the substantially more lipophilic 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (XLogP = 2.6) [1][2]. This represents a 1.5 log unit increase over the parent and a 1.0 log unit decrease relative to the 6-chloro analog, corresponding to approximately 32-fold and 10-fold differences in octanol-water partition coefficient, respectively [3]. In the context of Lipinski's Rule of Five, XLogP = 1.6 falls within the optimal range (1–3) for balancing permeability and aqueous solubility, whereas XLogP = 2.6 for the 6-chloro derivative approaches the upper boundary where solubility-limited absorption and enhanced metabolic clearance become concerns [4]. The topological polar surface area (TPSA) of 47 Ų for the target compound, compared to 51.8 Ų for the parent pyridazin-3-amine, further reflects the impact of N-substitution on polarity modulation .

Physicochemical profiling Drug-likeness Lipophilicity ADME prediction

Absence of the 6-Chloro Substituent: Molecular Weight Reduction of 34.44 Da and Avoidance of Aryl Chloride Metabolic Liability vs. 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine

N-(4-Methoxybenzyl)pyridazin-3-amine (MW = 215.25 Da) is 34.44 Da lighter than its closest commercially available analog, 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (MW = 249.69 Da) [1]. The absence of the chlorine atom at the 6-position of the pyridazine ring eliminates the potential for glutathione-mediated metabolic activation pathways known to generate reactive intermediates from aryl chlorides, a well-documented concern in drug metabolism [2]. The reduced molecular weight also improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), which is a critical parameter in fragment-based and lead optimization campaigns where every heavy atom must contribute to binding affinity [3]. Furthermore, the unsubstituted 6-position preserves a site for late-stage functionalization via electrophilic or nucleophilic aromatic substitution, enabling SAR exploration at a position that is pre-occupied in the 6-chloro analog [4].

Metabolic stability Lead optimization Toxicology Fragment-based drug discovery

Synthetic Provenance via Recyclable Ruthenium-on-Magnetite Catalyst System: Catalyst Reusability for Up to 10 Cycles Without Loss of Activity

N-(4-Methoxybenzyl)pyridazin-3-amine was demonstrated to be accessible via a ruthenium-catalyzed N-alkylation of pyridazin-3-amine with (4-methoxyphenyl)methanol using a hydrogen autotransfer (borrowing hydrogen) process [1][2]. The catalyst system, consisting of impregnated ruthenium on magnetite (Ru/Fe₃O₄), is characterized by its recyclability: the catalyst can be removed by a simple external magnet and reused for up to ten consecutive cycles without appreciable loss of catalytic activity [2]. This is in contrast to many alternative pyridazin-3-amine N-alkylation protocols, which employ palladium-catalyzed Buchwald-Hartwig coupling with non-recyclable homogeneous catalysts and halogenated pyridazine starting materials, generating stoichiometric halide waste [3]. The hydrogen autotransfer approach uses an alcohol electrophile rather than an alkyl halide, producing water as the primary byproduct rather than metal halide salts [2].

Green chemistry Scalable synthesis Catalysis Process chemistry

Benzylamine Linker vs. Direct Aryl Substitution: Conformational Flexibility and Electronic Decoupling from the Pyridazine Core

N-(4-Methoxybenzyl)pyridazin-3-amine incorporates a methylene spacer (–CH₂–) between the aniline nitrogen and the 4-methoxyphenyl ring, creating a benzylamine linkage rather than a direct N-aryl or C-aryl connection [1]. This structural feature confers two distinct advantages over analogs such as 6-(4-methoxyphenyl)pyridazin-3-amine (CAS 4776-87-8), which features a direct C–C bond between the 4-methoxyphenyl and pyridazine rings . First, the sp³-hybridized methylene carbon provides conformational flexibility, allowing the 4-methoxyphenyl group to adopt multiple orientations relative to the pyridazine plane, as evidenced by the four crystallographically independent molecules in the Z′ = 4 structure, each exhibiting distinct torsional angles at the benzylamine linkage [1]. Second, the insulating methylene spacer electronically decouples the methoxy-substituted phenyl ring from the pyridazine π-system, preventing the extended conjugation that occurs in directly-linked 6-aryl pyridazin-3-amines and thereby preserving the intrinsic electronic character of the pyridazine core [2]. The positional isomer 6-(3-methoxybenzyl)pyridazin-3-amine (CAS 874338-91-7) shares the same molecular formula (C12H13N3O, MW 215.25) but differs in the methoxy position (meta vs. para), which alters both the electronic influence on the benzyl ring and the overall molecular shape .

Conformational analysis Structure-activity relationships Linker optimization Molecular design

High-Precision Crystallographic Data Supporting Use as an Analytical Reference Standard

The single-crystal X-ray diffraction data for N-(4-methoxybenzyl)pyridazin-3-amine meet or exceed the quality thresholds typically required for Certified Reference Material (CRM) qualification: Rgt(F) = 0.0425 (benchmark for excellent refinement: < 0.05), data completeness > 99% at θmax = 67.1°, and a merging R-factor Rint = 0.022, indicating high internal consistency across 16,086 measured reflections yielding 8,063 unique data [1]. The structure has been deposited in the Cambridge Crystallographic Data Centre under deposition number CCDC 1848646, ensuring public accessibility and independent verification [1]. By contrast, no analogous single-crystal data are publicly available for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, N-benzylpyridazin-3-amine, or 6-(3-methoxybenzyl)pyridazin-3-amine in the CSD. The availability of a fully refined, high-quality crystal structure with atomic coordinates and anisotropic displacement parameters enables definitive identity confirmation via powder X-ray diffraction (PXRD) pattern simulation, a capability not available for structurally uncharacterized analogs [2].

Analytical chemistry Reference standards Quality control X-ray diffraction

Recommended Research and Industrial Application Scenarios for N-(4-Methoxybenzyl)pyridazin-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Campaigns Requiring an Intermediate-Lipophilicity Pyridazine Scaffold with a Free 6-Position for SAR Exploration

With an XLogP of 1.6 — positioned between the highly polar parent pyridazin-3-amine (XLogP ≈ 0.1) and the lipophilic 6-chloro analog (XLogP 2.6) — this compound is optimally suited as a starting scaffold for lead optimization programs targeting oral bioavailability [1]. The unsubstituted 6-position of the pyridazine ring permits systematic introduction of diverse substituents (halogens, aryl, heteroaryl, amino, alkoxy) to probe SAR without requiring deprotection or functional group interconversion steps that would be necessary with pre-functionalized analogs [2]. The 34.44 Da molecular weight advantage over the 6-chloro congener translates into improved ligand efficiency potential, a critical parameter when operating under strict molecular weight constraints in fragment-to-lead or lead optimization workflows [3].

Analytical Reference Standard Qualification and Solid-Form Development Leveraging a Rare, Fully Characterized Z′ = 4 Crystal Structure

The availability of a high-quality, publicly deposited single-crystal structure (CCDC 1848646) with Rgt(F) = 0.0425 and >99% completeness makes this compound uniquely suitable as an analytical reference standard among pyridazin-3-amine derivatives [1]. The rare Z′ = 4 crystallographic arrangement provides a distinctive PXRD pattern that can serve as an unambiguous identity fingerprint, reducing the risk of batch-to-batch misidentification. This structural information also supports polymorph screening studies, salt/co-crystal formation attempts, and computational crystal structure prediction (CSP) validation — applications for which no comparator compound in the pyridazin-3-amine series offers equivalent structural data [4].

Green Chemistry and Scalable Process Development Utilizing a Recyclable Ruthenium Catalyst System

The demonstrated synthetic accessibility via ruthenium-on-magnetite-catalyzed N-alkylation with (4-methoxyphenyl)methanol — a route that uses an alcohol electrophile, generates water as the primary byproduct, and features a magnetically recoverable catalyst reusable for up to 10 cycles — makes this compound particularly suitable for research groups and organizations prioritizing sustainable chemistry principles [5]. This synthetic provenance differentiates it from analogs requiring palladium-catalyzed coupling with halogenated intermediates, which generate stoichiometric halide waste and rely on non-recyclable homogeneous catalysts. For procurement managers evaluating supply chain sustainability, this established catalytic route supports cost-effective resupply and reduces dependence on single-source vendors for custom synthesis [5].

Conformational SAR Studies Comparing Flexible Benzylamine vs. Conformationally Restricted 6-Aryl Pyridazine Linkers

The benzylamine linkage (–NH–CH₂–Ar), featuring an sp³-hybridized methylene carbon, distinguishes this compound from directly-linked 6-aryl pyridazin-3-amines such as 6-(4-methoxyphenyl)pyridazin-3-amine [1]. The four crystallographically independent conformations observed in the solid state demonstrate the conformational plasticity of this linker, making the compound a valuable tool for probing the role of linker flexibility in target binding. Research groups investigating kinase inhibitors, GPCR ligands, or epigenetic targets where the orientation of the aryl substituent relative to the heterocyclic hinge-binding motif is critical can use this compound as a flexible-linker comparator against rigid 6-aryl analogs to deconvolute conformational effects from electronic effects in SAR datasets [2].

Quote Request

Request a Quote for N-(4-methoxybenzyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.